molecular formula C11H20N4O B11749653 3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11749653
M. Wt: 224.30 g/mol
InChI Key: XVRUDFYVQWAQMH-UHFFFAOYSA-N
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Description

3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with amino, butan-2-yl, and propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
  • 3-amino-N-(butan-2-yl)-1H-pyrazole-4-carboxamide
  • 3-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxamide

Uniqueness

3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-amino-N-butan-2-yl-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C11H20N4O/c1-5-8(4)13-11(16)9-6-15(7(2)3)14-10(9)12/h6-8H,5H2,1-4H3,(H2,12,14)(H,13,16)

InChI Key

XVRUDFYVQWAQMH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CN(N=C1N)C(C)C

Origin of Product

United States

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